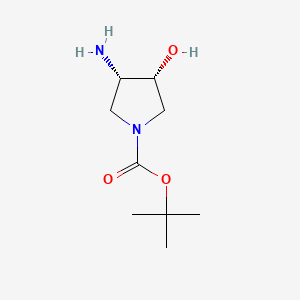
CALRETICULIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calreticulin (CALR) is a multifunctional soluble protein that binds Ca2+ ions, rendering it inactive . It is located in storage compartments associated with the endoplasmic reticulum and is considered an ER resident protein . It binds to misfolded proteins and prevents them from being exported from the endoplasmic reticulum to the Golgi apparatus . It is also involved in maintaining adequate calcium levels in organisms and functions as a chaperone to help other proteins fold correctly .
Molecular Structure Analysis
The crystal structure of the human calreticulin globular domain was solved at 1.55 Å resolution . Interactions of the flexible N-terminal extension with the edge of the lectin site are consistently observed, revealing a hitherto unidentified peptide-binding site . A calreticulin molecular zipper, observed in all crystal lattices, could further extend this site by creating a binding cavity lined by hydrophobic residues .Chemical Reactions Analysis
Calreticulin binds to oligosaccharides containing terminal glucose residues, thereby targeting them for degradation . If "overseer" enzymes note that residues are misfolded, proteins within the rER will re-add glucose residues so that other calreticulin/calnexin can bind to these proteins and prevent them from proceeding to the Golgi . This leads these aberrantly folded proteins down a path whereby they are targeted for degradation .Physical And Chemical Properties Analysis
Calreticulin is a thermostable protein with distinct structural responses to different divalent cation environments . The thermostability and the overall secondary structure content of calreticulin are impacted by the divalent cation environment, with the ER range of calcium concentrations enhancing stability, and calcium-depleting or high calcium environments reducing stability .Mechanism of Action
Calreticulin binds to misfolded proteins and prevents them from being exported from the endoplasmic reticulum to the Golgi apparatus . A similar quality-control molecular chaperone, calnexin, performs the same service for soluble proteins as does calreticulin . Both proteins, calnexin and calreticulin, have the function of binding to oligosaccharides containing terminal glucose residues, thereby targeting them for degradation .
Safety and Hazards
Calreticulin expression is up-regulated during cellular transformation and is associated with disease progression in multiple types of malignancies . At the same time, it has been characterized as an important stress-response protein capable of inducing immunogenic cell death (ICD) when translocated to the cell surface .
Future Directions
Given the high degree of diverse functions and pro-healing effects, application of exogenous calreticulin warrants further investigation as a potential novel therapeutic option for chronic wound patients . Moreover, the overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs), suggesting that development of drugs targeting mutant CALR is of great significance .
properties
CAS RN |
154837-41-9 |
|---|---|
Product Name |
CALRETICULIN |
Molecular Formula |
C9H17NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



